molecular formula C6H5ClFN B1593439 3-Chloro-2-fluoro-5-methylpyridine CAS No. 1031929-23-3

3-Chloro-2-fluoro-5-methylpyridine

Cat. No. B1593439
M. Wt: 145.56 g/mol
InChI Key: ZMBBHQSOSMAMTF-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-methylpyridine is a halogenated pyridine derivative. It is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-methylpyridine .


Synthesis Analysis

The synthesis of 3-Chloro-2-fluoro-5-methylpyridine and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The molecular weight of 3-Chloro-2-fluoro-5-methylpyridine is 145.56 . Its IUPAC name is 3-chloro-2-fluoro-5-methylpyridine and its InChI code is 1S/C6H5ClFN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 .

Scientific Research Applications

Synthesis of Novel Compounds

3-Chloro-2-fluoro-5-methylpyridine is used in the synthesis of various novel compounds. For instance, it has been used in the functionalization of pyridinylmethyl, as demonstrated in the synthesis of 10,10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), an agent enhancing acetylcholine release (Pesti et al., 2000). This compound is a candidate for cognitive enhancement drugs, showcasing the potential of 3-Chloro-2-fluoro-5-methylpyridine in medicinal chemistry.

Intermediate in Medicines and Pesticides

This compound serves as an important intermediate in the production of various medicines and pesticides. The study of 2-Chloro-5-trichloromethylpyridine, which is closely related to 3-Chloro-2-fluoro-5-methylpyridine, emphasizes its significance in the synthesis of these products. Techniques like extraction, distillation, and column chromatography have been employed to purify products derived from it, indicating its utility in pharmaceutical and agrochemical industries (Su Li, 2005).

Nucleophilic Substitution Studies

Research has also been conducted on the reactivity of halide substituents in pyridines, including 3-Chloro-2-fluoro-5-methylpyridine, toward sodium ethoxide. This study provides insights into the factors governing the rates of nucleophilic aromatic substitutions, which are critical in organic synthesis and chemical reactions (Schlosser & Rausis, 2005).

Role in Organic Synthesis

The compound also finds use in organic synthesis processes. An example is the synthesis of halogen-rich intermediates like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, which are valuable building blocks in medicinal chemistry. This highlights the versatility of 3-Chloro-2-fluoro-5-methylpyridine derivatives in creating compounds with desired functionalities for further chemical manipulations (Wu et al., 2022).

properties

IUPAC Name

3-chloro-2-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBBHQSOSMAMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650527
Record name 3-Chloro-2-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluoro-5-methylpyridine

CAS RN

1031929-23-3
Record name 3-Chloro-2-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kagabu, Y Hieda, I Ohno - Journal of pesticide science, 2007 - jstage.jst.go.jp
Five new neonicotinoid compounds bearing a 5-chloro-6-fluoronicotinyl group were prepared and their insecticidal activity against brown rice planthopper, green peach aphid and …
Number of citations: 2 www.jstage.jst.go.jp

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